Cas no 1421769-45-0 (N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide)

N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide Chemical and Physical Properties
Names and Identifiers
-
- N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide
- N3-(2,2,6,6-tetramethyl-4-piperidinyl)-b-alaninamide
- N~3~-(2,2,6,6-tetramethylpiperidin-4-yl)-beta-alaninamide
- 3-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)propanamide
- 1421769-45-0
- 3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide
- N3-(2,2,6
- STL356048
- VS-07988
- BBL025149
- AKOS022060571
-
- MDL: MFCD22628579
- Inchi: 1S/C12H25N3O/c1-11(2)7-9(8-12(3,4)15-11)14-6-5-10(13)16/h9,14-15H,5-8H2,1-4H3,(H2,13,16)
- InChI Key: AJBCWPUPQMRABB-UHFFFAOYSA-N
- SMILES: C(N)(=O)CCNC1CC(C)(C)NC(C)(C)C1
Computed Properties
- Exact Mass: 227.199762429g/mol
- Monoisotopic Mass: 227.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 67.2Ų
N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177663-1g |
N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide |
1421769-45-0 | 1g |
3168CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177663-1g |
N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide |
1421769-45-0 | 1g |
3168.0CNY | 2021-07-13 | ||
A2B Chem LLC | AY11042-1g |
N3-(2,2,6 |
1421769-45-0 | 1g |
$280.00 | 2024-01-04 |
N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide Related Literature
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide
Comprehensive Guide to N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide (CAS No. 1421769-45-0): Properties, Applications, and Market Insights
N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide (CAS No. 1421769-45-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperidinyl and beta-alaninamide structure, serves as a valuable intermediate in the synthesis of advanced therapeutic agents. Its molecular formula and precise structural configuration make it a subject of interest for researchers exploring novel drug candidates and biochemical pathways.
The tetramethyl-piperidinyl moiety in N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide contributes to its stability and reactivity, which are critical for its applications in medicinal chemistry. Researchers often utilize this compound in the development of enzyme inhibitors and receptor modulators, particularly in the fields of neurology and oncology. Its ability to interact with biological targets makes it a promising candidate for addressing complex diseases.
One of the most frequently asked questions about N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide is its role in drug discovery. Recent trends in pharmaceutical research highlight the growing demand for small-molecule therapeutics, and this compound fits perfectly into this niche. Its beta-alaninamide component enhances its solubility and bioavailability, which are essential properties for effective drug formulations. These attributes make it a hot topic in discussions about next-generation pharmaceuticals.
From a synthetic chemistry perspective, N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide is often synthesized through multi-step organic reactions involving amide coupling and piperidine derivatization. The process requires precise control over reaction conditions to ensure high yield and purity. Researchers and manufacturers emphasize the importance of quality control in producing this compound, as even minor impurities can affect its performance in downstream applications.
The market for N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide is expanding, driven by its increasing use in preclinical studies and drug development pipelines. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing this compound to accelerate their R&D efforts. Additionally, the rise of personalized medicine and targeted therapies has further boosted its demand, as it offers a versatile scaffold for designing customized treatments.
Another area where N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide shows promise is in bioconjugation and proteomics research. Its reactive functional groups allow for efficient conjugation with biomolecules, enabling the development of advanced diagnostic tools and therapeutic agents. This application aligns with the current focus on precision medicine and biomarker discovery, making it a relevant topic for researchers and clinicians alike.
In terms of safety and handling, N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide is generally considered stable under standard laboratory conditions. However, proper storage in a cool, dry environment is recommended to maintain its integrity. Researchers are advised to follow standard laboratory safety protocols when working with this compound to ensure safe and effective use.
The future of N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide looks promising, with ongoing research exploring its potential in neurodegenerative disease treatments and cancer therapy. As the scientific community continues to uncover its multifaceted applications, this compound is poised to play a pivotal role in advancing modern medicine. Its combination of structural versatility and biological activity makes it a standout candidate for future breakthroughs.
For those seeking detailed technical data or sourcing options for N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide, it is essential to collaborate with reputable suppliers who adhere to stringent quality standards. Ensuring the compound's purity and consistency is critical for achieving reliable results in research and development. As the demand for innovative compounds grows, N3-(2,2,6,6-Tetramethyl-4-piperidinyl)-beta-alaninamide remains a key player in the evolving landscape of pharmaceutical and biochemical sciences.
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